Scientific Field: Organic Chemistry
Methods of Application: The difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics.
Results or Outcomes: These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry.
Scientific Field: Medicinal Chemistry
Application Summary: A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and their activities were tested against seven phytopathogenic fungi.
Methods of Application: The compounds were synthesized and their activities were tested against seven phytopathogenic fungi by an in vitro mycelia growth inhibition assay.
Results or Outcomes: Most of the synthesized compounds displayed moderate to excellent activities.
Scientific Field: Biochemistry
Application Summary: The precise site-selective installation of CF2H onto large biomolecules such as proteins has been achieved.
Results or Outcomes: This method has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry.
Methods of Application: The replacement of hydrogen atoms by fluorine in organic compounds often results in a profound change in their physical and chemical properties.
Results or Outcomes: Organofluorine compounds have found broad applications in both life sciences and material sciences.
Application Summary: The presence of fluorine on a carbanion center will dramatically influence the nucleophilic alkylation reactions.
Methods of Application: The research group has attempted to design nucleophilic fluoroalkylation reactions with fluorinated sulfones and related reagents.
Results or Outcomes: Many fluorinated compounds can be constructed by using simple fluorine-containing building blocks.
1-(Difluoromethyl)-4-ethynyl-1H-pyrazole is a heterocyclic compound characterized by the presence of a difluoromethyl group and an ethynyl group attached to a pyrazole ring. Its molecular formula is C₆H₄F₂N₂, with a molecular weight of 142.11 g/mol. The compound features a five-membered ring structure containing two nitrogen atoms, which contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science .
Research indicates that 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole exhibits significant biological activities. Its derivatives have been explored for antimicrobial properties, with studies demonstrating effectiveness against various bacterial and fungal strains. This potential makes it a candidate for developing new antimicrobial agents
The synthesis of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole can be achieved through several methods:
1-(Difluoromethyl)-4-ethynyl-1H-pyrazole has diverse applications:
Interaction studies involving 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole focus on its biological activity and reactivity with other compounds. These studies have revealed:
Several compounds share structural similarities with 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole. Here are some noteworthy comparisons:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Ethynylpyrazole | Ethynyl group on pyrazole ring | Basic pyrazole structure without fluorination |
| 3-Difluoromethylpyrazole | Difluoromethyl group at position 3 | Different position of difluoromethyl group |
| 4-Methyl-1H-pyrazole | Methyl group instead of ethynyl | Less reactivity compared to ethynyl derivatives |
| 1-(Trifluoromethyl)-4-ethynyl-1H-pyrazole | Trifluoromethyl instead of difluoromethyl | Increased electronegativity affecting reactivity |
The uniqueness of 1-(Difluoromethyl)-4-ethynyl-1H-pyrazole lies in its combination of both difluoromethyl and ethynyl groups on the pyrazole ring, providing distinct chemical reactivity and potential biological activity not found in other similar compounds.